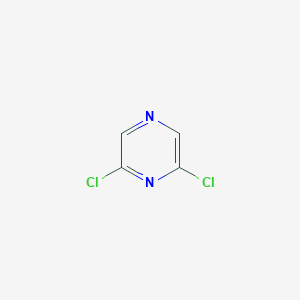
2,6-Dichloropyrazine
Cat. No. B021018
Key on ui cas rn:
4774-14-5
M. Wt: 148.98 g/mol
InChI Key: LSEAAPGIZCDEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737152B2
Procedure details


Using Method DD with 2,6-dichloropyrazine (250 mg, 1.69 mmol) and 3-fluorophenol (166 μL, 1.86 mmol, d=1.25 g/mL), and purification by column chromatography (AcOEt:cyclohexane, 1:1), the title compound was obtained (347 mg). Yield: 92%. 1H NMR (250 MHz, DMSO-d6) δ 7.13-7.17 (m, 2H, Harom 4+6), 7.25 (d, 1H, Harom 2, JF=10.0 Hz), 7.52 (q, 1H, Harom 5, J=8.1 Hz), 8.54 (s, 1H, HPz 5), 8.56 (s, 1H, HPz 3). m/z: 224.0 [(M)+, calcd for C10H6ClFN2O 224.0].



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[F:9][C:10]1[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=1.CCOC(C)=O>C1CCCCC1>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([O:16][C:12]2[CH:13]=[CH:14][CH:15]=[C:10]([F:9])[CH:11]=2)[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
|
Name
|
|
|
Quantity
|
166 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CN=C1)OC1=CC(=CC=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

